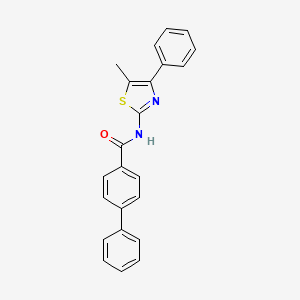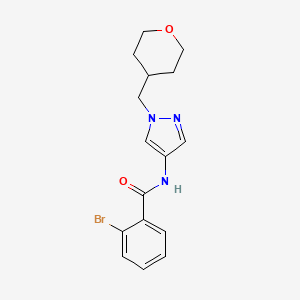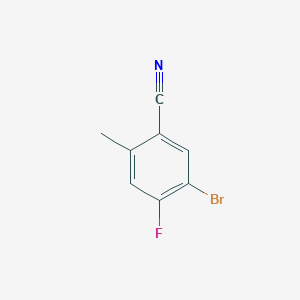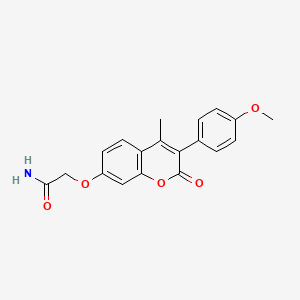![molecular formula C15H9FN4 B2738231 7-(4-Fluorostyryl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile CAS No. 338394-49-3](/img/structure/B2738231.png)
7-(4-Fluorostyryl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“7-(4-Fluorostyryl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile” is a derivative of pyrazolo[1,5-a]pyrimidines . Pyrazolopyrimidines are a series of isomeric heterocyclic chemical compounds with the molecular formula C6H5N3 . They form the central core of a variety of more complex chemical compounds including some pharmaceuticals and pesticides .
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyrimidine derivatives has been achieved using 7-hydrazinyl-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile and 7-amino-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile as precursors . The synthesis process involves a three-step reaction starting with these precursors .Molecular Structure Analysis
The molecular structure of “7-(4-Fluorostyryl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile” is based on the pyrazolo[1,5-a]pyrimidine core, which consists of a pyrazole ring fused to and sharing exactly one nitrogen atom with a pyrimidine ring .Chemical Reactions Analysis
The chemical reactions involving “7-(4-Fluorostyryl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile” are complex and involve multiple steps . The reactions are characterized by changes in the dipole moment, which are influenced by the presence of electron-donating groups (EDGs) at position 7 on the fused ring .Physical And Chemical Properties Analysis
The physical and chemical properties of “7-(4-Fluorostyryl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile” are influenced by its molecular structure. The compound exhibits tunable photophysical properties, with electron-donating groups (EDGs) at position 7 on the fused ring improving both the absorption and emission behaviors .科学的研究の応用
Fluorescent Molecules for Studying Intracellular Processes
This compound belongs to a family of pyrazolo[1,5-a]pyrimidines (PPs) which have been identified as strategic compounds for optical applications . They are crucial tools for studying the dynamics of intracellular processes .
Chemosensors
The PPs, including “7-(4-Fluorostyryl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile”, can be used as chemosensors . They can detect or measure chemical composition or chemical processes.
Organic Materials Progress
These compounds are also used to monitor the progress of organic materials . They can provide valuable insights into the development and changes in organic materials.
Optical Applications
The PPs have several key characteristics that make them suitable for optical applications. They have simpler and greener synthetic methodology and tunable photophysical properties .
Solid-State Emitters
The PPs bearing simple aryl groups allow good solid-state emission intensities . Thus, solid-state emitters can be designed by proper structural selection .
Comparable to Commercial Probes
The properties and stability found in PPs are comparable to commercial probes such as coumarin-153, prodan, and rhodamine 6G . This makes them a potential alternative to these commercial probes.
Bio-Macromolecular Interactions
Fluorescent organic compounds, including PPs, have been a major focus of research related to bio-macromolecular interactions . They can be used to study the interactions between biological macromolecules.
Anticancer Activity
While there isn’t specific research on the anticancer activity of “7-(4-Fluorostyryl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile”, pyrimidine derivatives have been studied for their anticancer activity . It’s possible that this compound could have similar properties, but further research would be needed to confirm this.
将来の方向性
The future directions for research on “7-(4-Fluorostyryl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile” could involve further exploration of its synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, more research is needed to fully understand its safety and hazards, and potential applications .
特性
IUPAC Name |
7-[(Z)-2-(4-fluorophenyl)ethenyl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9FN4/c16-13-4-1-11(2-5-13)3-6-14-7-8-18-15-12(9-17)10-19-20(14)15/h1-8,10H/b6-3- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZCRNKPOXGYYPZ-UTCJRWHESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC2=CC=NC3=C(C=NN23)C#N)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C\C2=CC=NC3=C(C=NN23)C#N)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9FN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(4-Fluorostyryl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![4-ethoxy-N-[4-[[4-[(4-ethoxybenzoyl)amino]phenyl]methyl]phenyl]benzamide](/img/structure/B2738157.png)

![4-((3-(Ethylsulfonyl)azetidin-1-yl)sulfonyl)benzo[c][1,2,5]thiadiazole](/img/structure/B2738159.png)
![N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B2738163.png)
![8-(3,4-dimethylphenyl)-1,3-dimethyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2738166.png)
![1-(4-(6-Bromobenzo[d]thiazol-2-yl)piperazin-1-yl)pentan-1-one](/img/structure/B2738167.png)


